molecular formula C10H8F2O3 B1585934 Ethyl 3,4-difluorobenzoylformate CAS No. 73790-05-3

Ethyl 3,4-difluorobenzoylformate

Cat. No. B1585934
CAS RN: 73790-05-3
M. Wt: 214.16 g/mol
InChI Key: DYIBSNLBZKOXNA-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluorobenzoylformate is a chemical compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 . It is also known by the synonyms Ethyl 3,5-difluorophenylglyoxylate and Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-difluorobenzoylformate is represented by the linear formula F2C6H3COCO2C2H5 . The compound consists of a benzene ring with two fluorine atoms attached at the 3rd and 4th positions, and a carboxylic ester group attached to the benzene ring .


Physical And Chemical Properties Analysis

Ethyl 3,4-difluorobenzoylformate has a refractive index of 1.482 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . The boiling point of the compound is 247.4 °C (lit.) .

Scientific Research Applications

Synthetic Intermediates and Catalysts

Ethyl 3,4-difluorobenzoylformate serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of a wide range of trifluoromethyl heterocycles, showcasing its importance in medicinal chemistry and material science. For example, Honey et al. (2012) demonstrate its utility in producing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting its role in diversifying pharmacological agents and functional materials (Honey, Pasceri, Lewis, & Moody, 2012).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, derivatives of ethyl 3,4-difluorobenzoylformate, such as ethyl 4-hydroxybenzoate and its analogs, have been extensively studied for their occurrence, fate, and effects in the environment. Ramos-Payán et al. (2017) developed a fast and efficient method for the determination of parabens in water samples using microfluidic based liquid phase microextraction combined with HPLC-UV, showcasing its relevance in monitoring environmental pollutants and ensuring water safety (Ramos-Payán, Maspoch, & Llobera, 2017).

Drug Discovery and Development

Ethyl 3,4-difluorobenzoylformate's derivatives also play a crucial role in drug discovery and development, particularly in the synthesis of potential therapeutic agents. The synthesis and characterization of novel aromatic polyimides, as reported by Butt et al. (2005), illustrate the compound's significance in developing new materials with potential biomedical applications, such as drug delivery systems (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Advanced Material Science

In advanced material science, ethyl 3,4-difluorobenzoylformate is pivotal in the synthesis of high-performance polymers and materials. The work by Fan et al. (2014) on the preventive effects of ethyl 3,4-dihydroxybenzoate on steroid-associated osteonecrosis in a rabbit model underscores the potential of ethyl 3,4-difluorobenzoylformate derivatives in medical research and treatment strategies (Fan, Li, Yu, Dang, & Wang, 2014).

Future Directions

While specific future directions for Ethyl 3,4-difluorobenzoylformate are not mentioned in the search results, the compound could potentially be used in various research and development applications .

properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIBSNLBZKOXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378994
Record name Ethyl 3,4-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-difluorobenzoylformate

CAS RN

73790-05-3
Record name Ethyl 3,4-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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